Cas no 934192-22-0 (benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate)

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate structure
934192-22-0 structure
商品名:benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
CAS番号:934192-22-0
MF:C17H15NO3
メガワット:281.305904626846
MDL:MFCD30833847
CID:4660181
PubChem ID:23726243

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
    • 1-Cbz-2,3-dihydroquinolin-4(1h)-one
    • ARPDGNMOSXCMJJ-UHFFFAOYSA-N
    • SY096645
    • AK687652
    • 1-benzyloxycarbonyl-2,3-dihydro-4-quinolone
    • 1-benzyloxycarbonyl-4-oxo-1,2,3,4-tetrahydroquinoline
    • Phenylmethyl 3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate (ACI)
    • benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
    • DS-20180
    • MFCD30833847
    • AC-30468
    • CS-0160787
    • benzyl 4-oxo-2,3-dihydroquinoline-1-carboxylate
    • EN300-3372307
    • Y11143
    • SCHEMBL983021
    • AKOS027491932
    • 934192-22-0
    • Benzyl4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
    • MDL: MFCD30833847
    • インチ: 1S/C17H15NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2
    • InChIKey: ARPDGNMOSXCMJJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CCC(=O)C2C1=CC=CC=2)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 281.10519334g/mol
  • どういたいしつりょう: 281.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 46.6

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49505-250mg
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
934192-22-0 95%
250mg
¥720.0 2022-04-28
eNovation Chemicals LLC
D761183-1g
1-Cbz-2,3-dihydroquinolin-4(1H)-one
934192-22-0 95%
1g
$260 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PD863-50mg
benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
934192-22-0 95%
50mg
299.0CNY 2021-07-17
Chemenu
CM227393-1g
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
934192-22-0 95%
1g
$281 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49505-100mg
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
934192-22-0 95%
100mg
¥480.0 2022-04-28
Chemenu
CM227393-10g
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
934192-22-0 95%+
10g
$1681 2024-07-19
abcr
AB505005-1 g
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate; .
934192-22-0
1g
€394.30 2022-07-29
Alichem
A189008438-1g
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
934192-22-0 95%
1g
$321.00 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49505-5g
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
934192-22-0 95%
5g
¥6567.0 2022-04-28
Enamine
EN300-3372307-0.05g
benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
934192-22-0 95.0%
0.05g
$202.0 2025-03-18

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
リファレンス
Preparation of spiro-fused pyrazoles as inhibititors of kinesin spindle protein (KSP) kinesin activity.
, World Intellectual Property Organization, , ,

Synthetic Routes 2

はんのうじょうけん
リファレンス
Process for preparation of optically active cyclic alcohols
, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane ;  reflux
1.2 Reagents: Silica ,  Oxygen Solvents: Dichloromethane ;  1 d, rt
リファレンス
Intramolecular Buchner reaction and oxidative aromatization with SeO2 or O2
Morita, Shunya; Yoshimura, Tomoyuki; Matsuo, Jun-ichi, Chemical & Pharmaceutical Bulletin, 2019, 67(7), 729-732

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, -15 °C
リファレンス
A microwave-assisted, two-step synthesis of indolo[3,2-c]quinolines via Fischer indolization and oxidative aromatization
Kiren, Sezgin; Yakubu, Faisal Mahmud; Mohammed, Hassan; Grimes, Felicia, Heterocycles, 2022, 104(10), 1782-1791

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of spiro-condensed 1,3,4-thiadiazole derivatives for inhibiting KSP kinesin activity
, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん
リファレンス
Preparation of pyridines containing naphthalenyl moiety for the treatment of dermatitis
, World Intellectual Property Organization, , ,

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Raw materials

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:934192-22-0)benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
A916978
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):216.0/753.0/1261.0